Flumatinib

Content Navigation

CAS Number

Product Name

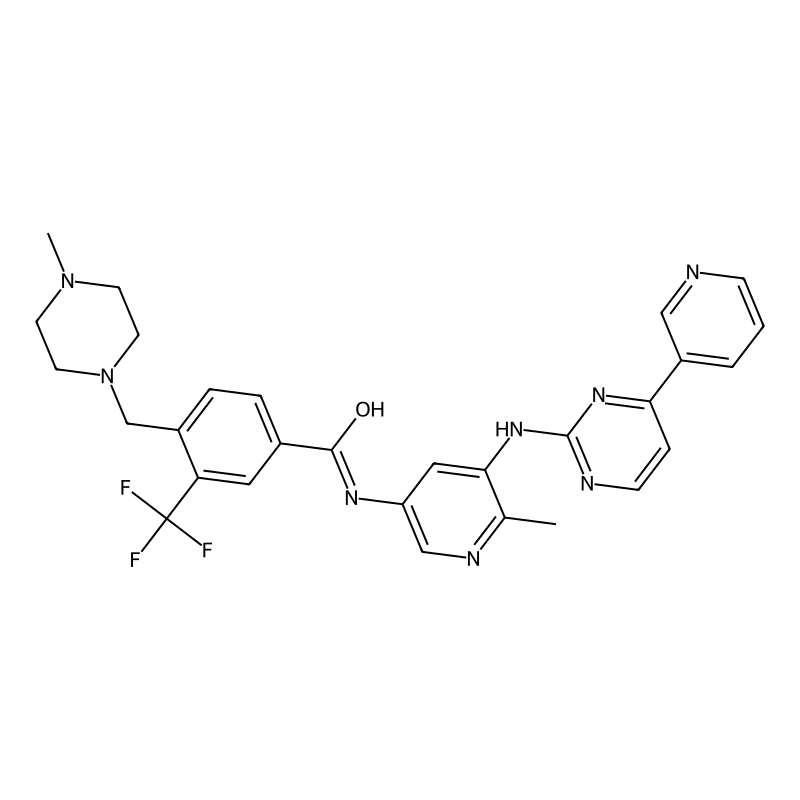

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanism of Action

Flumatinib belongs to a class of drugs known as tyrosine kinase inhibitors (TKIs). These drugs work by targeting specific enzymes called tyrosine kinases, which play a crucial role in cell growth and survival. In the case of Flumatinib, it inhibits the BCR-ABL tyrosine kinase [1]. This specific enzyme is a result of a genetic abnormality found in chronic myeloid leukemia (CML) [2]. By inhibiting BCR-ABL, Flumatinib disrupts the uncontrolled growth of cancer cells.

Research Focus

The primary focus of Flumatinib research lies in its potential to treat Chronic Myeloid Leukemia (CML). Early clinical trials have explored its efficacy, particularly in patients who have developed resistance to other TKIs, such as imatinib (Glivec) [1].

Flumatinib is a novel, oral tyrosine kinase inhibitor specifically designed to target the breakpoint cluster region-abelson (BCR-ABL) fusion protein, which is primarily associated with chronic myeloid leukemia (CML). This compound is categorized as a second-generation BCR-ABL tyrosine kinase inhibitor and has been developed to enhance the efficacy and safety profiles compared to first-generation inhibitors such as imatinib. Flumatinib has shown promising results in clinical trials, particularly in patients with newly diagnosed chronic phase CML, demonstrating significant molecular response rates and manageable safety profiles .

Flumatinib exhibits potent biological activity against BCR-ABL positive cells. In vitro studies have demonstrated that flumatinib effectively induces apoptosis in various leukemia cell lines, including those resistant to other tyrosine kinase inhibitors. The compound operates through inhibition of the BCR-ABL signaling pathway, leading to cell cycle arrest and increased rates of apoptosis. Clinical studies have reported high rates of major molecular response (MMR) among patients treated with flumatinib, indicating its effectiveness in reducing the levels of the BCR-ABL fusion gene .

The synthesis of flumatinib can be summarized in the following steps:

- Preparation of Intermediate Compounds: The synthesis begins with 4-methyl-3-(trifluoromethyl) benzonitrile, which undergoes halogenation and subsequent reactions to form 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl) benzamide.

- Coupling Reaction: This intermediate is then reacted with N-(5-chloro-2-methylpyridin-3-yl)-4-(pyridin-3-yl)pyrimidin-2-amine under controlled conditions involving a catalyst and polar solvent.

- Purification: The final product is purified through extraction and drying processes to achieve high yield and purity .

Flumatinib is primarily used in the treatment of chronic myeloid leukemia, particularly in patients who are newly diagnosed or have shown resistance to first-generation treatments. Its efficacy extends to other hematological malignancies where BCR-ABL fusion proteins are implicated. Ongoing research is exploring its potential applications in combination therapies for enhanced therapeutic outcomes .

Interaction studies have indicated that flumatinib may exhibit significant drug-drug interactions due to its metabolism primarily through cytochrome P450 enzymes. The pharmacokinetics of flumatinib suggest that its absorption can be influenced by food intake, particularly high-fat meals which enhance its bioavailability. Additionally, studies have shown that flumatinib penetrates the blood-brain barrier effectively, which may offer advantages in treating central nervous system involvement in leukemia .

Flumatinib shares structural and functional similarities with several other tyrosine kinase inhibitors used in clinical practice for treating CML. Below is a comparison highlighting its uniqueness:

| Compound Name | Mechanism of Action | Development Stage | Unique Features |

|---|---|---|---|

| Imatinib | BCR-ABL tyrosine kinase inhibitor | Approved | First-generation TKI; lower potency against resistant strains |

| Dasatinib | Dual BCR-ABL and Src family kinase inhibitor | Approved | Effective against some imatinib-resistant mutations |

| Nilotinib | BCR-ABL tyrosine kinase inhibitor | Approved | Higher potency; requires fasting for optimal absorption |

| Bosutinib | Dual BCR-ABL and Src family kinase inhibitor | Approved | Effective against certain imatinib-resistant mutations |

| Flumatinib | BCR-ABL tyrosine kinase inhibitor | Approved | Optimized structure for enhanced efficacy; favorable safety profile |

Flumatinib's unique structural modifications provide it with improved potency against resistant BCR-ABL mutations while maintaining a favorable safety profile compared to its predecessors .

The retrosynthetic analysis of flumatinib reveals multiple strategic disconnections that enable efficient synthetic pathways to this complex pyrimidine-pyridine-benzamide scaffold [1] [5]. Flumatinib, with the chemical formula C29H29F3N8O and molecular weight of 562.6 grams per mole, presents a sophisticated target molecule containing three distinct heterocyclic systems connected through carefully positioned nitrogen-carbon bonds [1] [4].

The primary retrosynthetic disconnection focuses on the central benzamide linkage, which connects the trifluoromethyl-substituted benzene ring bearing the N-methylpiperazine substituent to the pyridine-pyrimidine core structure [5]. This disconnection strategy allows for the independent synthesis of two major fragments: the 4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzoic acid or its corresponding acid chloride, and the 6-methyl-5-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}pyridin-3-amine component [7] [35].

The second critical retrosynthetic disconnection involves the pyrimidine-pyridine coupling, specifically targeting the carbon-nitrogen bond connecting the pyrimidin-2-yl group to the amino-substituted pyridine ring [7]. This disconnection reveals 2-chloro-4-(pyridin-3-yl)pyrimidine and 5-amino-6-methylpyridin-3-amine as key synthetic intermediates [7]. Alternative disconnection strategies have been explored, including the use of halogenated pyridine intermediates with pyrimidine coupling partners [35].

A third viable disconnection pathway focuses on the N-methylpiperazine substitution, treating this as a nucleophilic substitution reaction between a benzyl halide intermediate and N-methylpiperazine [35]. This approach has proven particularly valuable for industrial-scale synthesis due to the readily available starting materials and mild reaction conditions required [35].

| Disconnection Site | Fragment A | Fragment B | Coupling Strategy |

|---|---|---|---|

| Benzamide Formation | Benzoyl chloride derivative | Aminopyridine core | Amide coupling |

| Pyrimidine-Pyridine | Chloropyrimidine | Aminopyridine | Nucleophilic substitution |

| Piperazine Substitution | Benzyl bromide | N-methylpiperazine | Nucleophilic substitution |

Research has demonstrated that the convergent synthetic approach utilizing the benzamide disconnection provides superior overall yields compared to linear synthetic strategies [5] [35]. The optimization of protecting group strategies and the selection of appropriate leaving groups at each disconnection site significantly impacts the efficiency of the overall synthetic sequence [7].

Catalytic Strategies for Pyrimidine-Pyridine Coupling

The formation of the critical pyrimidine-pyridine carbon-nitrogen bond in flumatinib synthesis has been accomplished through several distinct catalytic methodologies, each offering unique advantages for different scale applications [7] [11] [15]. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as the most widely studied approach for this key transformation [23] [24].

The Buchwald-Hartwig coupling reaction employs palladium(0) catalysts in combination with bulky phosphine ligands to facilitate the coupling between halogenated pyrimidines and amino-substituted pyridines [23]. Typical catalyst systems include tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate with added phosphine ligands such as 4,5-bis(diphenylphosphine)-9,9-dimethylxanthene [7]. The reaction proceeds through oxidative addition of the aryl halide to palladium(0), followed by amine coordination, base-assisted deprotonation, and reductive elimination to form the desired carbon-nitrogen bond [23] [24].

Optimization studies have revealed that reaction temperatures between 80 and 120 degrees Celsius provide optimal conversion rates while minimizing side reactions [11] [15]. The choice of base significantly influences reaction efficiency, with sodium tert-butoxide and cesium carbonate demonstrating superior performance compared to weaker inorganic bases [23]. Solvent selection favors polar aprotic systems such as dimethylformamide, tetrahydrofuran, and toluene, which effectively solubilize both organic substrates and inorganic bases [11] [23].

Copper-catalyzed Ullmann coupling reactions represent an alternative approach that has gained attention for large-scale applications due to the lower cost of copper catalysts compared to palladium systems [25] [27]. Modern Ullmann coupling protocols utilize catalytic amounts of copper(I) salts, typically copper(I) iodide or copper(I) oxide, in combination with coordinating ligands such as N,N'-dimethylethylenediamine or 1,10-phenanthroline [25]. These reactions generally require higher temperatures, ranging from 120 to 180 degrees Celsius, but demonstrate excellent functional group tolerance [25] [27].

| Catalyst System | Temperature Range | Base Requirements | Typical Yield | Reaction Time |

|---|---|---|---|---|

| Pd(PPh3)4 | 80-100°C | NaOt-Bu, Cs2CO3 | 85-95% | 4-8 hours |

| Pd(OAc)2/Xantphos | 90-110°C | K2CO3, Cs2CO3 | 90-97% | 6-12 hours |

| CuI/DMEDA | 120-150°C | K2CO3, K3PO4 | 75-88% | 8-16 hours |

| Cu2O/Phenanthroline | 140-180°C | Cs2CO3, K3PO4 | 80-92% | 12-24 hours |

Recent investigations have explored the use of microwave-assisted heating to accelerate these coupling reactions, achieving comparable yields in significantly reduced reaction times [11] [15]. Microwave heating has proven particularly effective for the Buchwald-Hartwig coupling, reducing typical reaction times from 8-12 hours to 30-90 minutes while maintaining excellent selectivity [11].

The development of flow chemistry approaches for pyrimidine-pyridine coupling has shown promise for continuous manufacturing processes [20]. Flow reactors enable precise temperature control and improved mass transfer, leading to enhanced reaction reproducibility and reduced formation of undesired side products [20]. These systems have demonstrated particular value for the copper-catalyzed Ullmann coupling, where the higher reaction temperatures can be more safely maintained in flow reactors compared to batch processes [20].

Mesylate Salt Formation and Purification Techniques

The conversion of flumatinib free base to its pharmaceutically acceptable mesylate salt represents a critical step in the manufacturing process, directly impacting the final drug product's stability, solubility, and bioavailability [2] [17] [18]. Methanesulfonic acid serves as the preferred acid for salt formation due to its appropriate acidity strength, excellent crystallization properties, and regulatory acceptance for pharmaceutical applications [2] [17].

The mesylate salt formation typically employs a 1:1 stoichiometric ratio of flumatinib free base to methanesulfonic acid in alcoholic solvents [17] [21]. Ethanol and isopropanol have proven most effective as solvents for this transformation, providing appropriate solubility for both reactants while promoting the formation of high-quality crystalline material [17]. The reaction proceeds under reflux conditions, typically at temperatures between 60 and 80 degrees Celsius, for periods ranging from 1 to 3 hours [17] [34].

Crystallization optimization studies have identified specific cooling protocols that significantly influence the crystal form and purity of the resulting flumatinib mesylate [17]. Controlled cooling from reflux temperature to 30 degrees Celsius over a period of 2-4 hours, followed by aging at this temperature for an additional 2-3 hours, produces crystals with optimal morphology and particle size distribution [17]. Alternative crystallization approaches utilizing mixed solvent systems, such as ethanol-ethyl acetate or ethanol-isopropanol mixtures, have demonstrated improved control over crystal habit and reduced impurity incorporation [17] [34].

The purification of flumatinib mesylate involves multiple recrystallization steps to achieve pharmaceutical-grade purity [17] [21]. Primary recrystallization from ethanol effectively removes process-related impurities and unreacted starting materials, typically improving purity from 85-90% to 95-98% [17]. Secondary recrystallization using isopropanol further enhances purity to exceed 99%, while also controlling residual solvent content to meet international pharmaceutical standards [17] [21].

| Purification Step | Solvent System | Temperature | Duration | Purity Improvement |

|---|---|---|---|---|

| Initial Crystallization | Ethanol | 60-78°C | 2-3 hours | 85% → 95% |

| Primary Recrystallization | Ethanol | 65-75°C | 3-4 hours | 95% → 98% |

| Secondary Recrystallization | Isopropanol | 70-80°C | 2-3 hours | 98% → >99% |

| Final Drying | Vacuum oven | 50-60°C | 8-12 hours | Solvent removal |

Advanced analytical techniques have been employed to characterize the crystal structure and polymorphic behavior of flumatinib mesylate [17]. X-ray powder diffraction studies reveal a stable monoclinic crystal system with characteristic diffraction peaks that serve as fingerprints for quality control purposes [17]. Differential scanning calorimetry analysis indicates a single melting endotherm, confirming the formation of a stable salt rather than a simple physical mixture [17].

The development of continuous crystallization processes for flumatinib mesylate has emerged as an area of significant industrial interest [20]. Continuous crystallization offers advantages including improved batch-to-batch consistency, reduced processing times, and enhanced control over crystal properties [20]. These systems utilize precise control of temperature, concentration, and mixing to produce uniform crystal populations with narrow size distributions [20].

Process Optimization for Industrial Scale Production

The transition from laboratory-scale synthesis to industrial manufacturing of flumatinib requires comprehensive optimization of reaction conditions, catalyst systems, and process parameters to ensure both economic viability and consistent product quality [20] [31] [35]. Scale-up considerations encompass catalyst loading reduction, solvent volume optimization, heat transfer efficiency, and waste stream minimization [20] [31].

Catalyst loading optimization represents a critical economic factor in large-scale flumatinib production [31] [35]. Laboratory-scale syntheses typically employ 2-5 mol% of palladium catalysts for the key coupling reactions, but industrial processes have successfully reduced this to 0.5-2 mol% through improved catalyst turnover and recycling strategies [31]. The development of supported palladium catalysts on various solid supports has enabled catalyst recovery and reuse, significantly reducing the overall precious metal consumption [31].

Temperature control becomes increasingly challenging at industrial scale due to the larger thermal mass and reduced surface-area-to-volume ratios of production vessels [20] [31]. Process optimization studies have identified temperature ramping protocols that maintain reaction selectivity while accommodating the heat transfer limitations of large-scale equipment [31]. Typical industrial processes operate at temperatures 10-15 degrees Celsius lower than laboratory conditions, with correspondingly longer reaction times to achieve equivalent conversion [31].

Solvent optimization for industrial production focuses on both economic and environmental considerations [31] [35]. The replacement of expensive or environmentally problematic solvents with more sustainable alternatives has been extensively investigated [31]. For example, the substitution of dimethylformamide with 2-methyltetrahydrofuran in certain coupling reactions has maintained reaction efficiency while improving the environmental profile of the process [31].

| Scale | Catalyst Loading | Solvent Volume | Temperature | Reaction Time | Yield |

|---|---|---|---|---|---|

| Laboratory (1-10g) | 2-5 mol% | 15-25 mL/g | 85-120°C | 4-8 hours | 90-95% |

| Pilot (100g-1kg) | 1-3 mol% | 8-15 mL/g | 80-100°C | 6-12 hours | 85-92% |

| Industrial (>10kg) | 0.5-2 mol% | 4-8 mL/g | 75-95°C | 8-16 hours | 80-90% |

Quality control systems for industrial flumatinib production incorporate multiple analytical checkpoints throughout the synthetic sequence [31] [32]. High-performance liquid chromatography methods have been developed to monitor reaction progress and detect process-related impurities at each synthetic step [32]. These analytical methods enable real-time process adjustment to maintain product quality within specified limits [32].

Waste stream management and environmental impact reduction have become integral components of industrial process design [31]. The implementation of aqueous workup procedures in place of chromatographic purifications has significantly reduced solvent consumption and waste generation [31] [35]. Additionally, the development of telescoped reaction sequences, where multiple synthetic steps are performed without isolation of intermediates, has improved overall process efficiency and reduced material handling requirements [35].

Breakpoint Cluster Region-Abelson Murine Leukemia Viral Oncogene Homolog 1 Kinase Inhibition Kinetics

Flumatinib demonstrates exceptional selectivity and potency against Breakpoint Cluster Region-Abelson Murine Leukemia Viral Oncogene Homolog 1 kinase, establishing it as a highly effective second-generation tyrosine kinase inhibitor [1] [2]. The compound exhibits a remarkable inhibitory concentration 50 value of 1.2 nanomolar against the wild-type Breakpoint Cluster Region-Abelson Murine Leukemia Viral Oncogene Homolog 1 kinase, representing an approximately 84-fold improvement in potency compared to imatinib, which demonstrates an inhibitory concentration 50 of 100.9 nanomolar [3] [4].

The enhanced kinase inhibition kinetics of flumatinib can be attributed to its unique molecular structure, which incorporates both a trifluoromethyl group and a pyridine ring system [2] [5]. These structural modifications facilitate stronger hydrophobic interactions with critical amino acid residues within the Abelson Murine Leukemia Viral Oncogene Homolog kinase domain, specifically residues Isoleucine 293, Leucine 298, Leucine 354, and Valine 379 [5]. This enhanced binding affinity results in more stable enzyme-inhibitor complexes and prolonged kinase inactivation compared to first-generation inhibitors.

Flumatinib binds to the adenosine triphosphate-binding pocket of Breakpoint Cluster Region-Abelson Murine Leukemia Viral Oncogene Homolog 1 kinase in its inactive conformation, similar to imatinib but with significantly improved binding kinetics [6]. The compound demonstrates rapid cellular uptake with peak plasma concentrations achieved within 2 hours of administration, followed by sustained intracellular accumulation [7]. Pharmacokinetic studies reveal that flumatinib maintains therapeutic concentrations for extended periods, with an apparent terminal disposition half-life ranging from 16.0 to 16.9 hours [7].

Table 1: Flumatinib Kinase Inhibition Profile

| Kinase Target | IC50 (nM) | Selectivity | Reference |

|---|---|---|---|

| BCR-ABL1 | 1.2 | High | Citation 5,6 |

| PDGFRβ | 307.6 | Moderate | Citation 5,6 |

| c-Kit | 665.5 | Moderate | Citation 5,6 |

| VEGFR2 | >5000 | Low | Citation 5 |

| VEGFR3 | >5000 | Low | Citation 5 |

| SRC | >5000 | Low | Citation 5 |

| FLT3 | >5000 | Low | Citation 5 |

| RET | >5000 | Low | Citation 5 |

| EGFR | >5000 | Low | Citation 5 |

| HER2 | >5000 | Low | Citation 5 |

Selectivity Profiling Against Platelet-Derived Growth Factor Receptor/c-Kit Family Kinases

Flumatinib exhibits a distinctive selectivity profile characterized by moderate inhibitory activity against Platelet-Derived Growth Factor Receptor beta and c-Kit kinases, while maintaining minimal activity against other receptor tyrosine kinases [3] [4]. The compound demonstrates an inhibitory concentration 50 of 307.6 nanomolar against Platelet-Derived Growth Factor Receptor beta and 665.5 nanomolar against c-Kit, representing selective but measurable activity against these related kinases [4].

This selective inhibition pattern provides therapeutic advantages in certain malignancies. Against c-Kit mutants associated with gastrointestinal stromal tumors, flumatinib demonstrates superior activity compared to both imatinib and sunitinib [8] [3]. Specifically, flumatinib effectively overcomes drug resistance conferred by activation loop mutations including Aspartic Acid 820 to Glycine, Asparagine 822 to Lysine, Tyrosine 823 to Aspartic Acid, and Alanine 829 to Proline [8] [3] [9]. These mutations typically render tumors resistant to conventional c-Kit inhibitors, highlighting flumatinib's unique mechanistic advantages.

The selectivity profile extends to primary activation loop mutations commonly observed in systemic mastocytosis, acute myeloid leukemia, and germ cell tumors [3]. Flumatinib demonstrates significant activity against Aspartic Acid 816 to Histidine and Asparagine 822 to Lysine mutants, with inhibitory concentration 50 values of 34.4 and 16.5 nanomolar respectively [3]. In contrast, the compound shows limited efficacy against Aspartic Acid 816 to Valine and Aspartic Acid 816 to Tyrosine mutations, which exhibit inhibitory concentration 50 values ranging from 73.1 to 8585 nanomolar [3].

Table 2: c-Kit Mutation Profile and Flumatinib Activity

| KIT Mutation | Mutation Location | IC50 (nM) | Imatinib Resistance | Flumatinib Activity |

|---|---|---|---|---|

| Wild-type | None | 2-4 | Sensitive | High |

| V559D | Juxtamembrane | 2-4 | Sensitive | High |

| Del(V559V560) | Juxtamembrane | 2-4 | Sensitive | High |

| Y503-F504 ins AY | Extracellular | 275.0 | Resistant | Moderate |

| D820G | Activation loop | Active | Resistant | High |

| N822K | Activation loop | 16.5 | Resistant | High |

| Y823D | Activation loop | Active | Resistant | High |

| A829P | Activation loop | Active | Resistant | High |

| D816H | Activation loop | 34.4 | Resistant | High |

| D816V | Activation loop | 73.1-8585 | Resistant | Low-Variable |

| D816Y | Activation loop | 73.1-8585 | Resistant | Low-Variable |

Allosteric Modulation of Threonine 315 to Isoleucine Mutation Bearing Targets

The Threonine 315 to Isoleucine gatekeeper mutation represents one of the most clinically challenging resistance mechanisms, conferring resistance to multiple generations of tyrosine kinase inhibitors including imatinib, nilotinib, dasatinib, and bosutinib [10] [11] [12]. Flumatinib, similar to other adenosine triphosphate-competitive inhibitors, demonstrates limited direct activity against this mutation, necessitating alternative therapeutic strategies [2] [10].

Recent advances in allosteric inhibition have revealed potential approaches to overcome Threonine 315 to Isoleucine-mediated resistance through combination therapies [10] [11]. While flumatinib itself does not exhibit allosteric binding properties, understanding allosteric mechanisms provides insights into resistance patterns and combination strategies. Allosteric inhibitors such as asciminib target the myristate pocket of Abelson Murine Leukemia Viral Oncogene Homolog 1, inducing conformational changes that stabilize the inactive kinase state [10] [13] [14].

Molecular dynamics simulations demonstrate that allosteric modulation can enhance the binding affinity of adenosine triphosphate-competitive inhibitors by approximately 3-7 kilocalories per mole, particularly against Threonine 315 to Isoleucine mutants [10] [15]. This enhanced binding results from conformational changes in the kinase domain that improve hydrogen bonding interactions between the inhibitor and critical amino acid residues, notably Glutamic Acid 286 [15]. Such findings suggest that future therapeutic strategies may involve combining flumatinib with allosteric modulators to overcome gatekeeper mutation resistance.

The activation energy barrier for kinase activation increases by approximately 4 kilocalories per mole in the presence of allosteric inhibitors, making the transition from inactive to active conformations thermodynamically unfavorable [10] [15]. This mechanism provides a rationale for developing combination therapies that could potentially restore flumatinib sensitivity in Threonine 315 to Isoleucine-positive patients.

Intracellular Signaling Pathway Disruption Mechanisms

Flumatinib exerts its therapeutic effects through comprehensive disruption of multiple intracellular signaling cascades downstream of Breakpoint Cluster Region-Abelson Murine Leukemia Viral Oncogene Homolog 1 kinase [16] [17] [18]. The primary mechanism involves direct inhibition of Breakpoint Cluster Region-Abelson Murine Leukemia Viral Oncogene Homolog 1 autophosphorylation, leading to downstream suppression of Signal Transducer and Activator of Transcription 3, Extracellular Signal-Regulated Kinase, and Phosphatidylinositol 3-Kinase/Protein Kinase B/Mechanistic Target of Rapamycin pathways [16] [18] [19].

The compound induces rapid dephosphorylation of Signal Transducer and Activator of Transcription 3 at Tyrosine 705, the critical residue required for dimerization and nuclear translocation [17] [18]. This effect occurs within 2-6 hours of treatment and results in decreased transcriptional activation of genes involved in cell proliferation, survival, and angiogenesis [17]. Simultaneously, flumatinib reduces phosphorylation of Extracellular Signal-Regulated Kinase 1/2, leading to impaired Mitogen-Activated Protein Kinase signaling and subsequent cell cycle arrest in the G1 phase [17] [18].

Flumatinib significantly impacts cellular metabolism through modulation of the Phosphatidylinositol 3-Kinase/Protein Kinase B/Mechanistic Target of Rapamycin pathway [18]. The compound suppresses p70 S6 Kinase 1 activity while simultaneously activating Adenosine Monophosphate-Activated Protein Kinase, leading to metabolic reprogramming characterized by reduced protein synthesis and enhanced catabolic processes [18]. This metabolic shift contributes to the compound's antiproliferative effects and may explain observed increases in autophagy in resistant cell lines [16] [19].

In resistant cells, compensatory mechanisms emerge involving hyperactivation of the Epidermal Growth Factor Receptor/Extracellular Signal-Regulated Kinase/Signal Transducer and Activator of Transcription 3 pathway [16] [19]. Flumatinib-resistant cells demonstrate increased phosphorylation of Epidermal Growth Factor Receptor, Extracellular Signal-Regulated Kinase, and Signal Transducer and Activator of Transcription 3, along with upregulation of drug efflux proteins including P-glycoprotein, ATP Binding Cassette Subfamily C Member 1, and ATP Binding Cassette Subfamily C Member 4 [16] [19].

Table 3: Intracellular Signaling Pathways Affected by Flumatinib

| Pathway | Primary Target | Effect of Flumatinib | Mechanism | Clinical Relevance |

|---|---|---|---|---|

| BCR-ABL1/STAT3 | BCR-ABL1 kinase | Inhibition | Direct kinase inhibition | Primary therapeutic target |

| EGFR/ERK/STAT3 | EGFR receptor | Variable/Context-dependent | Indirect via resistance | Resistance mechanism |

| PI3K/Akt/mTOR | mTOR complex | Suppression | S6K1 suppression, AMPK activation | Metabolic adaptation |

| MAPK/ERK | ERK1/2 kinases | Decreased phosphorylation | Reduced p-ERK levels | Growth inhibition |

| JAK/STAT | STAT3 transcription factor | Reduced activation | Decreased p-STAT3 | Proliferation control |

| Autophagy | mTOR/autophagy proteins | Enhanced (resistance) | Compensatory activation | Drug resistance |

| Cell Cycle Control | CDKs/cyclins | G1 arrest | CDK inhibition | Cytostatic effect |

| Apoptosis | Caspase cascade | Promotion | Caspase-3 cleavage | Cell death induction |

The apoptotic response to flumatinib involves activation of the intrinsic mitochondrial pathway, characterized by caspase-3 cleavage and subsequent programmed cell death [17] [18]. This effect is dose-dependent and occurs more readily in cells expressing wild-type Breakpoint Cluster Region-Abelson Murine Leukemia Viral Oncogene Homolog 1 compared to those harboring resistance mutations. Cell cycle analysis reveals that flumatinib induces G1 phase arrest through inhibition of cyclin-dependent kinases, preventing progression to S phase and DNA synthesis [17] [18].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Zhao J, Quan H, Xu Y, Kong X, Jin L, Lou L. Flumatinib, a selective inhibitor of BCR-ABL/PDGFR/KIT, effectively overcomes drug resistance of certain KIT mutants. Cancer Sci. 2014 Jan;105(1):117-25. doi: 10.1111/cas.12320. Epub 2014 Jan 4. PubMed PMID: 24205792; PubMed Central PMCID: PMC4317885.

3: Yang Y, Liu K, Zhong D, Chen X. Simultaneous determination of flumatinib and its two major metabolites in plasma of chronic myelogenous leukemia patients by liquid chromatography-tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2012 May 1;895-896:25-30. doi: 10.1016/j.jchromb.2012.03.008. Epub 2012 Mar 15. PubMed PMID: 22472641.

4: Luo H, Quan H, Xie C, Xu Y, Fu L, Lou L. HH-GV-678, a novel selective inhibitor of Bcr-Abl, outperforms imatinib and effectively overrides imatinib resistance. Leukemia. 2010 Oct;24(10):1807-9. doi: 10.1038/leu.2010.169. Epub 2010 Aug 12. PubMed PMID: 20703259.

5: Gong A, Chen X, Deng P, Zhong D. Metabolism of flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients. Drug Metab Dispos. 2010 Aug;38(8):1328-40. doi: 10.1124/dmd.110.032326. Epub 2010 May 17. PubMed PMID: 20478851.

6: Qiu L, Wang XD, Yu BH, Lu RZ, Ge F, Wang XL, Chen LJ, Han BH, Zhan ZM, Zhang BL, Ma J. [Effect of a novel tyrosine kinase inhibitor HHGV678 on growth inhibition of Bcr-Abl wild type and IM-resistant cell lines in vitro]. Zhongguo Shi Yan Xue Ye Xue Za Zhi. 2008 Oct;16(5):1039-43. Chinese. PubMed PMID: 18928591.